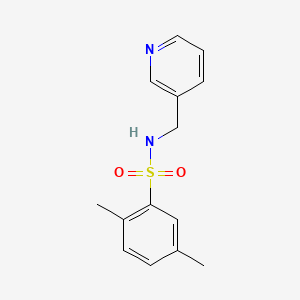
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EF-24 and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. EF-24 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation. This compound also inhibits the STAT3 pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EF-24 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide is its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EF-24 also has potential applications in the treatment of inflammatory diseases and neurodegenerative disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide. One of the potential directions is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to determine the optimal dosage and administration route for this compound in the treatment of various diseases. Additionally, further research can be conducted to investigate the potential applications of EF-24 in the treatment of other diseases and disorders.
Synthesemethoden
The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 2-ethyl-6-methylaniline and 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acryloyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. EF-24 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-3-15-6-4-5-13(2)18(15)20-17(21)12-9-14-7-10-16(19)11-8-14/h4-12H,3H2,1-2H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIVHQKUYVLJI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)


![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)


![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)

![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)
